molecular formula C15H12Cl2N2O3 B5671153 methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate

methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B5671153
M. Wt: 339.2 g/mol
InChI Key: UYNZVKFEUXVBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate, also known as DCMAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCMAB is a member of the benzoate ester family and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects in scientific research studies. In cancer cells, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate induces apoptosis by activating caspase enzymes, which are responsible for the breakdown of cellular components. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potential therapeutic properties in the treatment of cancer and inflammatory diseases. However, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is a toxic chemical that requires careful handling, and its synthesis is a multi-step process that can be time-consuming and costly.

Future Directions

There are several future directions for the study of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate. One direction is to further investigate its potential therapeutic properties in the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate in more detail to better understand its effects on cellular signaling pathways. Additionally, the synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate could be optimized to make it more cost-effective and easier to produce.

Synthesis Methods

Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This isocyanate is then reacted with methyl 3-aminobenzoate to form methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate. The synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate requires careful handling of toxic chemicals and should only be performed by trained professionals.

Scientific Research Applications

Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.

properties

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-14(20)9-3-2-4-10(7-9)18-15(21)19-11-5-6-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNZVKFEUXVBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.